molecular formula C16H19NO3 B2472450 N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide CAS No. 1421473-06-4

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide

Cat. No.: B2472450
CAS No.: 1421473-06-4
M. Wt: 273.332
InChI Key: LFWOLLSXSKCNMD-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 2,5-dimethylbenzamide moiety linked to a furan-2-yl group via a hydroxypropyl chain, a structure often explored for its potential to interact with various biological targets. The furan ring, a common heterocycle in bioactive molecules, and the benzamide group provide a versatile scaffold that may be investigated for modulating specific enzyme or receptor activities. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening programs. It is also a valuable candidate for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents, potentially in areas such as antiviral or anticancer research. The exact mechanism of action and primary research applications for this specific analog are yet to be fully characterized in the public domain, presenting a compelling opportunity for investigative research. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-5-6-12(2)13(10-11)16(19)17-8-7-14(18)15-4-3-9-20-15/h3-6,9-10,14,18H,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWOLLSXSKCNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Benzamide Formation: The final step involves the reaction of the hydroxypropyl-furan intermediate with 2,5-dimethylbenzoic acid or its derivatives to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and hydroxypropyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The benzamide moiety can also interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical structural and functional differences between the target compound and related benzamide derivatives:

Compound Name Core Structure Functional Groups Key Properties/Applications References
N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide 2,5-Dimethylbenzamide + hydroxypropyl + furan Benzamide, hydroxyl, furan Undocumented in evidence
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide + hydroxyethyl (N,O-bidentate) Benzamide, hydroxyl, tertiary alcohol Metal-catalyzed C–H functionalization
N-Phenyl-2-furohydroxamic acid (Compound 11) Phenyl + furan + hydroxamic acid Hydroxamic acid, furan Antioxidant activity (DPPH assays)
N-[1-(Furan-2-yl)...trimethoxybenzamide (Compound 3) Trimethoxybenzamide + acrylamide + furan Acrylamide, furan, trimethoxybenzamide Chemotherapeutic synthesis

Detailed Analysis

Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structural Differences : The target compound has a longer hydroxypropyl chain and a furan substituent, whereas ’s analog features a shorter hydroxyethyl group with a tertiary alcohol and a 3-methylbenzamide.
  • The hydroxypropyl chain in the target may enhance solubility or conformational flexibility compared to the rigid tertiary alcohol in ’s analog .
Comparison with N-Phenyl-2-furohydroxamic Acid (Compound 11)
  • Functional Groups: Compound 11 contains a hydroxamic acid group (strong metal chelator) instead of a benzamide. The target’s hydroxyl group may serve as a hydrogen-bond donor, while the hydroxamic acid in Compound 11 is implicated in antioxidant activity via radical scavenging (DPPH assays) .
  • Aromatic Systems : Both compounds incorporate a furan ring, but the target’s 2,5-dimethylbenzamide offers greater steric bulk compared to Compound 11’s phenyl group.
Comparison with N-[1-(Furan-2-yl)...trimethoxybenzamide (Compound 3)
  • Substituent Effects : Compound 3’s trimethoxybenzamide group provides electron-rich aromaticity, contrasting with the target’s electron-neutral dimethylbenzamide. The acrylamide linker in Compound 3 may confer rigidity, whereas the hydroxypropyl chain in the target could improve aqueous solubility .

Biological Activity

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, biochemical properties, and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19NO3
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 1428350-57-5

The presence of a furan ring and a hydroxypropyl group contributes to its distinctive chemical reactivity and biological interactions.

Enzyme Interactions

This compound has been shown to interact with various enzymes, potentially influencing metabolic pathways. Preliminary studies indicate that it may act as an enzyme inhibitor or modulator, affecting cellular signaling pathways and gene expression.

Cellular Effects

Research indicates that this compound may have significant effects on cell function. It has been observed to impact cell signaling pathways, which could lead to alterations in cellular metabolism and proliferation. Specific studies have suggested potential anti-inflammatory and anticancer properties .

In Vitro Studies

In vitro experiments have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, studies involving human breast cancer cells indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death.

In Vivo Studies

Animal model studies have further elucidated the pharmacological potential of this compound. Dosing studies revealed dose-dependent effects on tumor growth inhibition in xenograft models. The compound exhibited significant antitumor activity at specific concentrations without notable toxicity to normal tissues .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
This compoundStructurePotential anticancer and anti-inflammatory effects
Furan-2-carboxamideStructureLimited biological activity
2,5-DimethylbenzamideStructureMinimal enzyme interaction

This table highlights the unique combination of functional groups in this compound that confer distinct biological properties compared to its analogs.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
  • Anti-inflammatory Effects : In another investigation focusing on inflammatory models, this compound was shown to reduce pro-inflammatory cytokine levels (e.g., TNF-alpha) in lipopolysaccharide-stimulated macrophages .

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